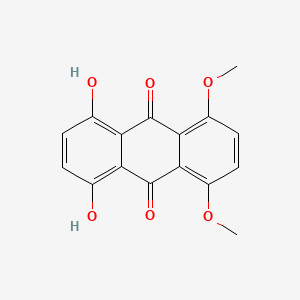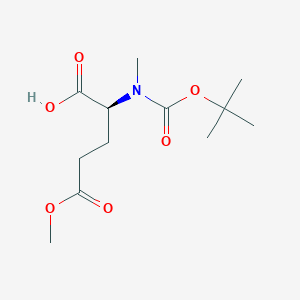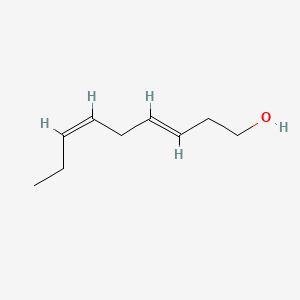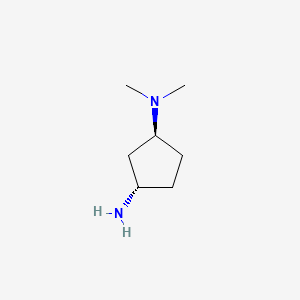
(1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine is an organic compound characterized by a cyclopentane ring substituted with two amino groups at the 1 and 3 positions, with the amino group at the 1 position being dimethylated
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine typically involves the following steps:
Starting Material: The synthesis begins with cyclopentane, which undergoes a series of functional group transformations.
Amination: The introduction of amino groups at the 1 and 3 positions of the cyclopentane ring is achieved through amination reactions. This can be done using reagents such as ammonia or primary amines under suitable conditions.
Dimethylation: The amino group at the 1 position is then dimethylated using methylating agents like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon to facilitate the hydrogenation of precursor compounds.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and yield.
Purification: The final product is purified using techniques such as distillation, crystallization, or chromatography to achieve the desired purity.
化学反応の分析
Types of Reactions
(1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The amino groups can participate in substitution reactions with electrophiles, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Hydroxylated cyclopentane derivatives.
Reduction: Reduced amine derivatives.
Substitution: N-substituted cyclopentane derivatives.
科学的研究の応用
Chemistry
(1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine is used as a building block in the synthesis of complex organic molecules
Biology
In biological research, this compound is studied for its potential role as a ligand in enzyme inhibition and receptor binding studies. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical assays.
Medicine
The compound is investigated for its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals. Its structural features may contribute to the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.
作用機序
The mechanism by which (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino groups can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclopentane ring provides a rigid framework that enhances binding specificity and affinity.
類似化合物との比較
Similar Compounds
Cyclopentane-1,3-diamine: Lacks the dimethylation at the 1 position, resulting in different reactivity and binding properties.
N,N-Dimethylcyclohexane-1,3-diamine: Contains a cyclohexane ring instead of a cyclopentane ring, leading to variations in steric and electronic effects.
1,3-Diaminopropane: A linear diamine with different spatial arrangement and reactivity compared to the cyclic structure of (1S,3S)-N1,N1-Dimethylcyclopentane-1,3-diamine.
Uniqueness
This compound is unique due to its specific stereochemistry and dimethylation pattern. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
特性
分子式 |
C7H16N2 |
|---|---|
分子量 |
128.22 g/mol |
IUPAC名 |
(1S,3S)-3-N,3-N-dimethylcyclopentane-1,3-diamine |
InChI |
InChI=1S/C7H16N2/c1-9(2)7-4-3-6(8)5-7/h6-7H,3-5,8H2,1-2H3/t6-,7-/m0/s1 |
InChIキー |
JKGFHDQYKCAVBW-BQBZGAKWSA-N |
異性体SMILES |
CN(C)[C@H]1CC[C@@H](C1)N |
正規SMILES |
CN(C)C1CCC(C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


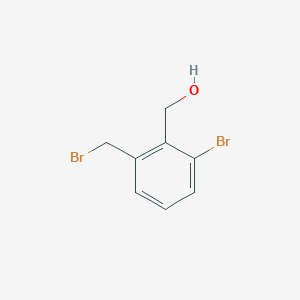
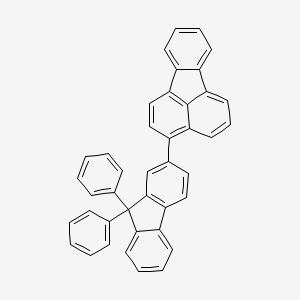

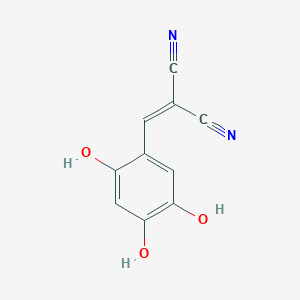

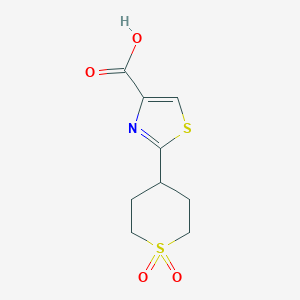
![2-(10-Phenylanthracen-9-yl)naphtho[2,3-b]benzofuran](/img/structure/B13143806.png)
![3-(4-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)propanoic acid](/img/structure/B13143812.png)
![3-(8-Bromo-6-methylimidazo[1,2-a]pyridin-3-yl)propanoicacid](/img/structure/B13143813.png)
